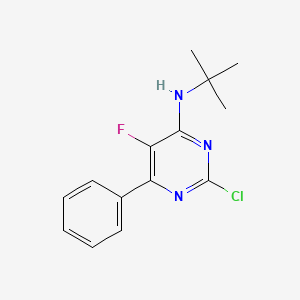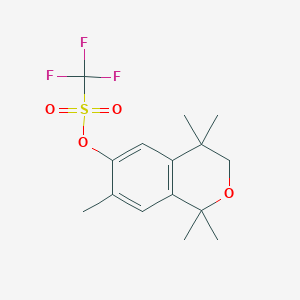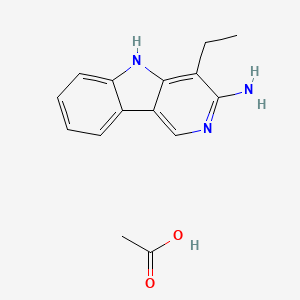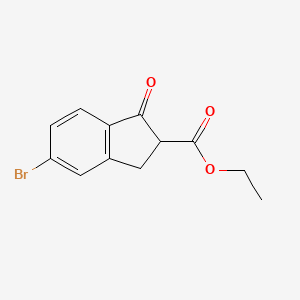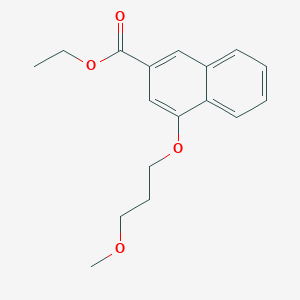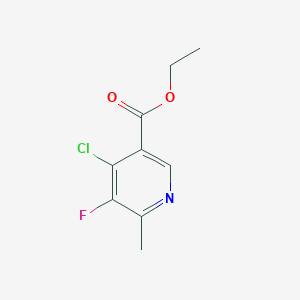
Ethyl 4-chloro-5-fluoro-6-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-5-fluoro-6-methylnicotinate is a chemical compound with the molecular formula C9H9ClFNO2 It is a derivative of nicotinic acid and is characterized by the presence of chloro, fluoro, and methyl substituents on the nicotinate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5-fluoro-6-methylnicotinate typically involves the esterification of 4-chloro-5-fluoro-6-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloro-5-fluoro-6-methylnicotinate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted nicotinates with various functional groups.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include carboxylic acids or aldehydes, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-5-fluoro-6-methylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving nicotinic acid pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-chloro-5-fluoro-6-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloro-5-fluoro-6-methylnicotinate can be compared with other nicotinate derivatives, such as:
Ethyl 4-chloro-6-fluoro-5-methoxynicotinate: Similar in structure but with a methoxy group instead of a methyl group.
Methyl nicotinate: Lacks the chloro and fluoro substituents, leading to different chemical and biological properties.
Ethyl nicotinate: A simpler ester without additional substituents, used primarily as a flavoring agent.
The unique combination of chloro, fluoro, and methyl substituents in this compound imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9ClFNO2 |
|---|---|
Molekulargewicht |
217.62 g/mol |
IUPAC-Name |
ethyl 4-chloro-5-fluoro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9ClFNO2/c1-3-14-9(13)6-4-12-5(2)8(11)7(6)10/h4H,3H2,1-2H3 |
InChI-Schlüssel |
UBOGJZKWJIJHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


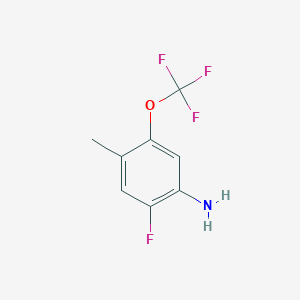
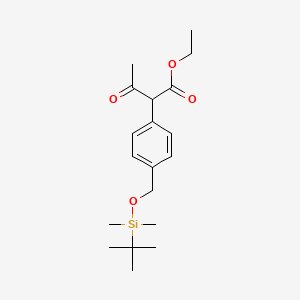
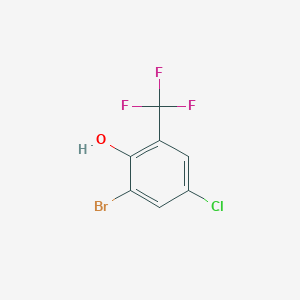
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)


